molecular formula C21H27N7 B2388719 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 897619-47-5

1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2388719
M. Wt: 377.496
InChI Key: FWZCHAVQBFRIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H27N7 and its molecular weight is 377.496. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

Research has identified novel arylpiperazines as selective antagonists for alpha 1-adrenoceptor (AR) subtypes, with implications for lower urinary tract treatments. These compounds have shown nanomolar affinity and significant selectivity over the alpha 1D-AR, suggesting potential applications in medical treatments targeting the human lower urinary tract (Elworthy et al., 1997).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives have demonstrated cytotoxic activity against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. These findings highlight the potential therapeutic applications of these compounds in cancer treatment and inflammatory conditions (Rahmouni et al., 2016).

PET Imaging Agents

Compounds derived from pyrazolo[1,5-a]pyrimidine have been synthesized for potential use as PET imaging agents to study neuroinflammation, specifically targeting the IRAK4 enzyme. This application could advance the understanding and diagnosis of neuroinflammatory conditions (Wang et al., 2018).

Histamine H3 Receptor Ligands

Studies on 2-aminopyrimidine derivatives have identified compounds with high affinity and selectivity for the human histamine H3 receptor, suggesting potential applications in the development of drugs targeting histaminergic pathways in the brain (Sadek et al., 2014).

5-HT7 Receptor Antagonists

Research into piperazin-1-yl substituted unfused heterobiaryls has led to the discovery of compounds with significant binding affinity to the 5-HT7 receptors, indicating potential uses in the treatment of disorders influenced by this receptor, such as depression or anxiety (Strekowski et al., 2016).

properties

IUPAC Name

1-methyl-6-(4-phenylpiperazin-1-yl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-25-19-18(16-22-25)20(27-10-6-3-7-11-27)24-21(23-19)28-14-12-26(13-15-28)17-8-4-2-5-9-17/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZCHAVQBFRIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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